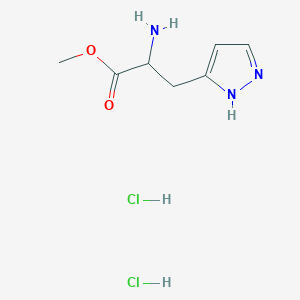

N,N-dimethylquinoline-2-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for N,N-dimethylquinoline-2-carboxamide were not found, carbodiimides have been extensively applied in the synthesis of N-heterocycles . Carbodiimides are a unique class of heterocumulene compounds that display distinctive chemical properties .Molecular Structure Analysis

The molecular structure of N,N-dimethylquinoline-2-carboxamide involves a quinoline ring with a carboxamide group attached . The metric and spectroscopic parameters of similar compounds have been computed based on density functional theory and Car-Parrinello molecular dynamics .Chemical Reactions Analysis

While specific chemical reactions involving N,N-dimethylquinoline-2-carboxamide were not found, carboxamides play a significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . Quinoline systems are also applied to create compounds with wide-ranging pharmacological activities .Applications De Recherche Scientifique

Radioligand Development for PET Imaging

- N,N-dimethylquinoline-2-carboxamide derivatives have been explored for developing radioligands for positron emission tomography (PET) imaging. These radioligands target peripheral benzodiazepine type receptors (PBR), showing high specific binding in organs like the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).

Anticancer Agent Development

- Derivatives of N,N-dimethylquinoline-2-carboxamide have been synthesized and evaluated for their potential as anticancer agents. Studies have shown these derivatives to exhibit promising in vitro cytotoxicity, thereby aiding in the development of novel therapeutic compounds for cancer treatment (Bu et al., 2001).

Research in Neurological Diseases

- Some studies have focused on developing novel compounds targeting specific receptors in the brain, like the dopamine D2 receptor. Derivatives of N,N-dimethylquinoline-2-carboxamide have been investigated for their role as negative allosteric modulators, demonstrating potential for treating neurological disorders (Mistry et al., 2015).

Pharmacological Studies

- In pharmacology, compounds related to N,N-dimethylquinoline-2-carboxamide are being studied for their activity against Mycobacterium tuberculosis, showing promise as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Chemical Synthesis and Structural Analysis

- Research has also delved into the chemical synthesis and structural analysis of these compounds. X-ray crystallographic studies have been conducted to confirm their structures and investigate their interactions, aiding in the design of more effective drugs (Matiadis et al., 2013).

Orientations Futures

While specific future directions for N,N-dimethylquinoline-2-carboxamide were not found, there is a general interest in the development of new antitubercular agents . Additionally, the synthesis of novel organic compounds for applications in photonics and optoelectronics is an area of ongoing research .

Mécanisme D'action

Target of Action

The primary target of N,N-dimethylquinoline-2-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

N,N-dimethylquinoline-2-carboxamide interacts with its targets, the PKs, by inhibiting their activity . This inhibition leads to a decrease in cell survival and proliferation, particularly in cancer cells .

Biochemical Pathways

The compound affects the apoptosis pathway, a process of programmed cell death . It accomplishes apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . These changes lead to an increase in cell death, particularly in cancer cells .

Pharmacokinetics

In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), N,N-dimethylquinoline-2-carboxamide is orally bioavailable without blood-brain barrier penetration .

Result of Action

The result of N,N-dimethylquinoline-2-carboxamide’s action is a decrease in cell survival and proliferation, particularly in cancer cells . This is achieved through the inhibition of PKs and the induction of apoptosis .

Propriétés

IUPAC Name |

N,N-dimethylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGFVVGPTAFAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295279 | |

| Record name | N,N-Dimethyl-2-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylquinoline-2-carboxamide | |

CAS RN |

30721-91-6 | |

| Record name | N,N-Dimethyl-2-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30721-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

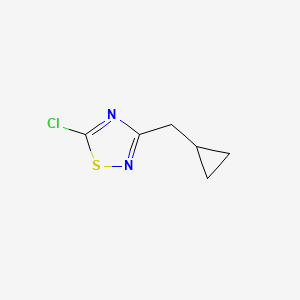

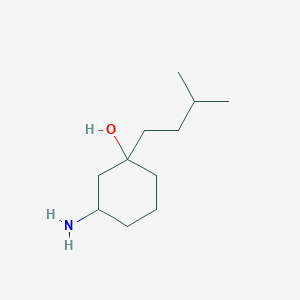

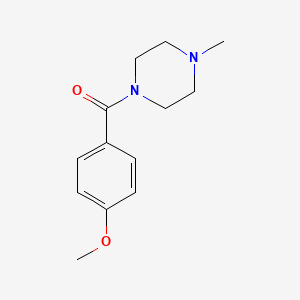

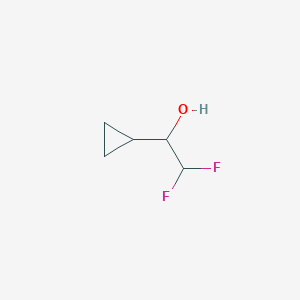

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)

![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)

![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)

![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)

![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)